

Application Note: Quantitative Analysis of 2-Methoxy-6-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 2-Methoxy-6-methyl-3-nitropyridine

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Abstract

This application note provides a comprehensive guide to the quantitative analysis of **2-Methoxy-6-methyl-3-nitropyridine**, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable quantification in drug development and quality control, this document details two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.^{[1][2][3][4][5]} This guide is intended for researchers, scientists, and drug development professionals requiring accurate determination of **2-Methoxy-6-methyl-3-nitropyridine** in various sample matrices.

Introduction

2-Methoxy-6-methyl-3-nitropyridine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield and quality of the final drug product. Therefore, robust analytical methods for its quantification are essential for process monitoring, quality assurance, and regulatory compliance. This document presents detailed, validated protocols for the quantification of this compound, emphasizing the scientific rationale behind the chosen methodologies and parameters.

Compound Profile: 2-Methoxy-6-methyl-3-nitropyridine

Property	Value
Chemical Formula	C ₇ H ₈ N ₂ O ₃
Molecular Weight	168.15 g/mol
Appearance	Off-white to yellow crystalline solid
Solubility	Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.
UV Absorbance	Expected to have significant UV absorbance due to the nitropyridine chromophore. A wavelength of 254 nm is a common starting point for detection. [6]

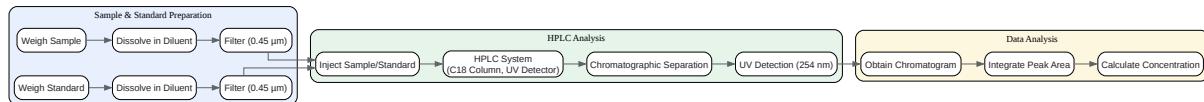
High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of **2-Methoxy-6-methyl-3-nitropyridine**.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Principle of the Method

Reversed-phase HPLC (RP-HPLC) is the recommended approach. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of **2-Methoxy-6-methyl-3-nitropyridine** on the column can be controlled, allowing for its separation from impurities and other matrix components. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard.

Experimental Workflow: HPLC



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Caption: HPLC workflow for the quantification of **2-Methoxy-6-methyl-3-nitropyridine**.

Detailed HPLC Protocol

Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis or Diode Array Detector (DAD)

Materials:

- **2-Methoxy-6-methyl-3-nitropyridine** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (optional, for improving peak shape)

Chromatographic Conditions:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)[7]
Mobile Phase	Isocratic: Acetonitrile:Water (e.g., 60:40 v/v). Gradient elution may be required for complex matrices.
Flow Rate	1.0 mL/min[7]
Column Temperature	30 °C
Detection Wavelength	254 nm[6]
Injection Volume	10 μ L
Run Time	10 minutes (adjust as necessary)

Procedure:

- Standard Preparation: Accurately weigh approximately 10 mg of the **2-Methoxy-6-methyl-3-nitropyridine** reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution of 100 μ g/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation: Accurately weigh the sample containing **2-Methoxy-6-methyl-3-nitropyridine** and dissolve it in the mobile phase to achieve an expected concentration within the calibration range.
- Filtration: Filter all standard and sample solutions through a 0.45 μ m syringe filter before injection to prevent clogging of the HPLC system.[7]
- Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of **2-Methoxy-6-methyl-3-nitropyridine** in the samples from the calibration curve.

HPLC Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[\[2\]](#) The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters:[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Parameter	Acceptance Criteria	Rationale
Specificity	The analyte peak should be well-resolved from other components.	Ensures that the method is selective for the analyte of interest.
Linearity	Correlation coefficient (r^2) > 0.999 over the desired concentration range. [7]	Demonstrates a direct relationship between analyte concentration and detector response.
Accuracy	98-102% recovery of the analyte in spiked samples. [7]	Measures the closeness of the experimental value to the true value.
Precision	Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) $\leq 2\%.$ [3]	Assesses the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ)	The lowest concentration that can be quantified with acceptable precision and accuracy.	Defines the lower limit of the method's quantitative range.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature).	Indicates the reliability of the method during normal usage.

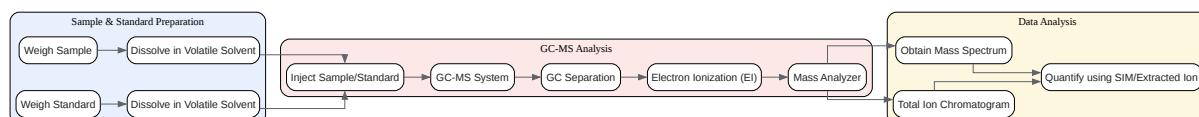
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[10][11][12] It is a suitable alternative to HPLC, especially for confirming the identity of the analyte and for analyzing complex mixtures.[7][13][14]

Principle of the Method

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for highly specific identification and quantification.

Experimental Workflow: GC-MS



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Caption: GC-MS workflow for the analysis of **2-Methoxy-6-methyl-3-nitropyridine**.

Detailed GC-MS Protocol

Instrumentation:

- Gas chromatograph with a split/splitless injector

- Mass spectrometer (e.g., quadrupole)

Materials:

- **2-Methoxy-6-methyl-3-nitropyridine** reference standard
- Dichloromethane or Ethyl Acetate (GC grade)
- Helium (carrier gas)

Chromatographic and Mass Spectrometric Conditions:

Parameter	Condition
Column	Mid-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)[7]
Carrier Gas	Helium at a constant flow of 1 mL/min[7]
Injector Temperature	250 °C
Oven Temperature Program	Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[7]
Ionization Mode	Electron Ionization (EI) at 70 eV[7]
Mass Range	m/z 40-400
Acquisition Mode	Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.

Procedure:

- Standard Preparation: Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., ethyl acetate) and perform serial dilutions to create calibration standards.
- Sample Preparation: Dissolve the sample in the same solvent to achieve a concentration within the calibration range.

- Analysis: Inject the prepared standards and samples into the GC-MS system.
- Identification: Confirm the identity of **2-Methoxy-6-methyl-3-nitropyridine** by comparing its retention time and mass spectrum to that of the reference standard.
- Quantification: For enhanced sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode. Select characteristic ions from the mass spectrum of the analyte for quantification. Construct a calibration curve by plotting the peak area of the selected ion(s) versus concentration.

GC-MS Method Validation

Similar to the HPLC method, the GC-MS method must be validated according to ICH guidelines. The validation parameters are the same as for HPLC, with particular attention to the specificity provided by the mass spectrometric detection.

Summary and Conclusion

This application note has detailed two robust and reliable analytical methods for the quantification of **2-Methoxy-6-methyl-3-nitropyridine**. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation. Both methods, when properly validated, will provide accurate and precise results, ensuring the quality and consistency of this important pharmaceutical intermediate.

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